molecular formula C28H34N6O4S B590478 N-Desmethyl-N-benzyl sildenafil CAS No. 1446089-82-2

N-Desmethyl-N-benzyl sildenafil

Cat. No.: B590478
CAS No.: 1446089-82-2
M. Wt: 550.678
InChI Key: ZNBBYJQSWODKSY-UHFFFAOYSA-N
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Description

N-Desmethyl-N-Benzyl Sildenafil is a chemically modified analog of sildenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor . This compound is of significant value in pharmaceutical research and development, primarily serving as a well-characterized reference material or impurity standard in the analytical profiling and quality control of sildenafil-based active pharmaceutical ingredients (APIs) . Its use is critical for ensuring the safety, efficacy, and consistency of pharmaceutical products by helping researchers identify, monitor, and control the presence of process-related impurities during manufacturing, in compliance with stringent regulatory guidelines from agencies like the USP and EMA . The research utility of this analog is rooted in the well-understood mechanism of action of its parent compound. Sildenafil exerts its effects by selectively inhibiting PDE5, an enzyme that catalyzes the breakdown of cyclic guanosine monophosphate (cGMP) . The accumulation of cGMP leads to smooth muscle relaxation and vasodilation in specific tissues . By studying specialized analogs like this compound, researchers can further probe the structure-activity relationships of PDE5 inhibitors, investigate metabolic pathways, and support the development of robust analytical methods for novel pharmaceutical compositions . This compound is supplied for research applications only and is an essential tool for advancing scientific understanding in drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4S/c1-4-9-23-25-26(32(3)31-23)28(35)30-27(29-25)22-18-21(12-13-24(22)38-5-2)39(36,37)34-16-14-33(15-17-34)19-20-10-7-6-8-11-20/h6-8,10-13,18H,4-5,9,14-17,19H2,1-3H3,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBYJQSWODKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446089-82-2
Record name N-Desmethyl-N-benzyl sildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-N-BENZYL SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV84GB3NEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are fundamental in the analysis of sildenafil (B151) analogues, providing the necessary separation from complex matrices and other related compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely adopted technique for the routine analysis and quantification of sildenafil and its analogues. researchgate.netresearchgate.net The development of a successful HPLC method hinges on optimizing several key parameters to achieve adequate separation and sensitivity.

Method Development Insights:

Column: Reversed-phase C18 columns are most commonly employed for the separation of sildenafil and its derivatives. researchgate.net The typical dimensions are 4.6 x 250 mm with a 5 µm particle size, which provides a good balance between resolution and analysis time. researchgate.net

Mobile Phase: An isocratic mobile phase is often preferred for its simplicity and robustness. A common composition involves a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer. researchgate.net The pH of the buffer is a critical parameter; for instance, a pH of 3.5 is often used to ensure the analytes are in a suitable ionic state for retention and separation on a C18 column. researchgate.net

Detection: UV detection is typically set at a wavelength where the chromophore of the sildenafil structure exhibits maximum absorbance, commonly around 293 nm. researchgate.net

Performance: A well-developed HPLC method can offer rapid analysis, with total run times often under 10 minutes. researchgate.netnih.gov Validation of these methods typically demonstrates excellent linearity, with correlation coefficients (r²) greater than 0.999. researchgate.netnih.gov The sensitivity is also a key advantage, with limits of detection (LOD) reported in the nanogram per milliliter (ng/mL) range. nih.gov

The application of these principles allows for the successful separation and quantification of N-Desmethyl-N-benzyl sildenafil from various matrices, including herbal dietary supplements and pharmaceutical formulations. researchgate.netnih.gov

Table 1: Examples of HPLC Methodologies for Sildenafil and Analogues

Parameter Method 1 researchgate.net Method 2 uw.edu.pl
Column C18 reverse-phase (4.6 x 250 mm, 5 µm) Purospher® STAR RP-18 endcapped (125 x 3 mm, 5 µm)
Mobile Phase Acetonitrile:10 mM phosphate buffer with 0.1% triethylamine (B128534) (65:35, v/v, pH 3.5) Gradient system
Flow Rate 1 mL/min Not Specified
Detection UV at 293 nm Diode Array Detector (DAD) or Fluorescence Detector
Analysis Time 7.5 min < 25 min
Linear Range Not Specified 0.03–8.5 µg/mL
Application Herbal Dietary Supplements Human Urine

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a gold standard for the definitive identification and sensitive quantification of sildenafil analogues due to its high selectivity and sensitivity. vedomostincesmp.ru This technique couples the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Key Aspects of LC-MS/MS Methods:

Chromatographic Separation: Similar to HPLC, reversed-phase columns such as C18 are standard. nih.gov Gradient elution is often used to effectively separate the target analyte from matrix interferences. nih.gov Mobile phases typically consist of acetonitrile or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govwindows.net

Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for generating ions of sildenafil and its analogues, as the piperazine (B1678402) moiety is readily protonated. capes.gov.br

Mass Spectrometry: Analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring specific precursor-to-product ion transitions, which provides a high degree of specificity and reduces background noise. For sildenafil, a common transition is m/z 475.4 → 283.3. nih.gov For N-desmethyl sildenafil, the transition is m/z 461.4 → 283.2. nih.gov Given the structure of this compound, one would expect a unique precursor ion and characteristic product ions suitable for MRM method development.

Validation: These methods are validated over a specific concentration range, with studies showing linearity for sildenafil from 1.0–1000.0 ng/mL and for N-desmethyl sildenafil from 0.5–500.0 ng/mL. The precision and accuracy are typically within acceptable regulatory limits. nih.gov

The development of precursor ion scans and other screening strategies allows for the detection of not only known analogues like this compound but also novel, unexpected derivatives. researchgate.net

Table 2: LC-MS/MS Parameters for Sildenafil and N-desmethyl sildenafil

Parameter Method 1 (Human Plasma) Method 2 (Human Plasma) nih.gov Method 3 (General Separation) windows.net
LC Column Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) C18 column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)
Mobile Phase 10 mM ammonium acetate and acetonitrile (5/95 v/v) Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.6 mL/min Not Specified 500 µL/min
Ionization Mode ESI Positive ESI Positive MS/MS
MRM Transitions Sildenafil: m/z 475.2 → 283.4; N-desmethyl sildenafil: m/z 461.3 → 283.4 Sildenafil: m/z 475.4 → 283.3; N-desmethyl sildenafil: m/z 461.4 → 283.2 Not Specified
Linear Range Sildenafil: 1.0–1000.0 ng/mL; N-desmethyl sildenafil: 0.5–500.0 ng/mL 2.00–1,000 ng/mL Not Applicable

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach for the analysis of sildenafil and its analogues. nih.gov While not as common as LC-MS due to the lower volatility and potential thermal instability of these compounds, GC-MS can be a powerful tool, especially for structural confirmation.

Considerations for GC-MS Analysis:

Sample Preparation: A key step in GC-MS analysis of these compounds is often derivatization. This process converts the polar functional groups into less polar, more volatile derivatives, making them amenable to gas chromatography. One common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which silylates the active hydrogens. nih.gov

Chromatography: Short capillary columns (e.g., 10 m) can be used to achieve rapid separation, with analysis times as short as 6 minutes. nih.gov

Mass Spectrometry: Electron Ionization (EI) is typically used, which generates characteristic fragmentation patterns. The identification of the molecular ion and specific fragment ions provides a high degree of confidence in the compound's identity. nih.gov

Sensitivity: Validated GC-MS methods have demonstrated limits of detection (LOD) and quantification (LOQ) in the low ng/mL range, making them suitable for pharmacokinetic studies and forensic investigations. nih.gov For example, a method for sildenafil and desmethyl-sildenafil in whole blood reported LODs of 1.50 and 5.00 ng/mL, respectively. nih.gov

GC-MS can be particularly useful in forensic cases and for screening dietary supplements where the presence of undeclared analogues is suspected. nih.govekb.eg

Table 3: GC-MS Method Validation Parameters for Sildenafil and Desmethyl-sildenafil nih.gov

Parameter Sildenafil Desmethyl-sildenafil
Limit of Detection (LOD) 1.50 ng/mL 5.00 ng/mL
Limit of Quantification (LOQ) 5.00 ng/mL 15.0 ng/mL
Linearity (R²) 0.992 (up to 500.0 ng/mL) 0.990 (up to 500.0 ng/mL)
Absolute Recovery 83.1% to 93.2% 83.1% to 93.2%
Within-batch Precision (%RSD) < 8.1% < 8.1%
Between-batch Precision (%RSD) < 10.8% < 10.8%

Capillary electrophoresis (CE) represents another valuable analytical tool for the determination of sildenafil and its analogues. nih.gov This technique separates compounds based on their electrophoretic mobility in an electric field, offering high separation efficiency and short analysis times.

A method has been developed for the determination of sildenafil in medicines using CE. nih.gov The analysis is performed using a running buffer of 60 mmol/L sodium dihydrogen phosphate (NaH2PO4) at a pH of 5.0. nih.gov The separation is carried out at a capillary temperature of 35°C with an applied voltage of 30 kV. nih.gov This method demonstrated good linearity over a concentration range of 0.07 g/L to 1.05 g/L with a correlation coefficient of 0.9985. nih.gov The precision, indicated by the relative standard deviation (RSD) of the peak area, was 4.7%, and the average recovery was 97.4%. nih.gov CE is considered a precise, simple, and cost-effective technique that can complement HPLC for the analysis of these compounds. nih.gov

Spectroscopic Elucidation and Characterization Methods

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of new or unknown sildenafil analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise chemical structure of molecules, including novel sildenafil analogues. nih.gov Both ¹H and ¹³C NMR are used to provide detailed information about the molecular framework.

Structural Insights from NMR:

Proton (¹H) NMR: The chemical shifts, splitting patterns, and integration of proton signals provide a wealth of information. For sildenafil analogues, specific proton signals are particularly informative. For example, the protons of the piperazine ring and the methyl group attached to the piperazine nitrogen are sensitive to structural modifications in that part of the molecule. researchgate.net In the case of this compound, the replacement of the N-methyl group with an N-benzyl group would lead to characteristic signals for the benzyl (B1604629) protons in the aromatic region of the spectrum and the methylene (B1212753) bridge protons.

Carbon (¹³C) NMR: This technique provides information on the carbon skeleton of the molecule. The presence of a carbonyl group versus a sulfonyl group, for instance, can be clearly distinguished by the chemical shift of the adjacent carbon atom. core.ac.uk

Structural Elucidation: When an unknown analogue is isolated, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) is used to piece together the complete molecular structure. This has been successfully applied to identify numerous sildenafil analogues found as adulterants in herbal products, such as acetildenafil (B605126) and homosildenafil. core.ac.uknih.gov NMR is crucial for differentiating isomers that may have identical masses and similar chromatographic behavior. researchgate.net

NMR, often used in conjunction with mass spectrometry, provides the definitive evidence required for the structural confirmation of compounds like this compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel or uncharacterized sildenafil analogues like this compound. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for confirming the molecular formula (C₂₈H₃₄N₆O₄S for this compound) lgcstandards.com.

When coupled with tandem mass spectrometry (MS/MS), HRMS allows for detailed fragmentation analysis. The fragmentation pattern of sildenafil and its analogues is well-documented and provides a roadmap for identifying the structural components of new derivatives. nih.govcore.ac.uk For this compound, the protonated molecule [M+H]⁺ would be expected to undergo characteristic cleavages. Based on the fragmentation of similar compounds, key product ions would likely arise from the cleavage of the piperazine ring and the sulfonyl group. nih.govnih.gov

Expected Fragmentation Pathways for this compound:

Loss of the benzyl group: A significant fragment would likely correspond to the loss of the benzyl group (C₇H₇) from the piperazine nitrogen.

Cleavage of the piperazine ring: Characteristic fragments corresponding to the substituted piperazine moiety are expected.

Cleavage at the sulfonyl linkage: Fragmentation of the bond between the phenyl ring and the sulfonyl group is a common pathway for sildenafil-related compounds.

A detailed analysis of the product ion spectrum generated from the protonated molecule of sildenafil derivatives under multiple tandem mass spectrometry (ESI-MSn) conditions using an ion-trap mass spectrometer has been reported, providing rational pathways for the formation of fragment ions. nih.gov This structure-fragmentation relationship is instrumental in characterizing other sildenafil analogues. nih.gov For instance, in the ESI-MS/MS spectrum of N-desmethyl sildenafil, a characteristic transition of m/z 461.3 → 283.4 is observed. For this compound, with a molecular weight of 550.68 g/mol , a different set of transitions would be monitored.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Identification Research

UV-Vis spectroscopy is a widely used technique for the preliminary identification and purity assessment of pharmaceutical compounds, including sildenafil and its analogues. tsijournals.comekb.eg Sildenafil citrate (B86180) exhibits a characteristic UV absorption spectrum, and its analogues, including this compound, are expected to have similar spectral profiles due to the shared chromophoric structures. scielo.br

Typically, sildenafil citrate in an acidic medium shows a maximum absorption (λmax) at approximately 295 nm. tsijournals.com The exact λmax for this compound may vary slightly due to the influence of the benzyl substitution on the electronic environment of the molecule. Derivative spectrophotometry can be employed to enhance the selectivity of the method, especially in the presence of interfering substances. ekb.egscielo.br First-order derivative UV spectroscopy has been shown to be effective in eliminating interference from excipients in pharmaceutical formulations of sildenafil. scielo.br

While UV-Vis spectroscopy is a valuable screening tool, it lacks the specificity of mass spectrometry and is best used in conjunction with other analytical techniques for unambiguous identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining structural information based on the vibrational modes of a molecule. These methods can provide a unique "fingerprint" for a compound, aiding in its identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:

N-H stretching: Associated with the secondary amine in the piperazine ring.

C=O stretching: From the pyrimidinone ring.

S=O stretching (asymmetric and symmetric): Characteristic of the sulfonyl group.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C-N stretching: Within the piperazine ring.

For piperazine and its derivatives, N-H stretching vibrations are typically observed between 3250 and 3500 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the piperazine ring are expected in the 2800-3000 cm⁻¹ region. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to its vibrational modes. Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly sensitive technique for the detection of sildenafil and its analogues, even at low concentrations in complex matrices. dntb.gov.uaresearchgate.net Characteristic Raman peaks for sildenafil have been identified at 1235, 1401, 1530, and 1584 cm⁻¹. researchgate.net Similar characteristic peaks would be expected for this compound, with potential shifts due to the structural modification.

Development and Validation of Analytical Methods for Research Matrices

Specificity and Selectivity Assessments

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this would include other sildenafil analogues, synthesis precursors, and matrix components. Chromatographic methods, such as HPLC and LC-MS/MS, are inherently selective. fortunejournals.com The specificity of an LC-MS/MS method is demonstrated by the absence of interfering peaks at the retention time and specific mass transition of the analyte in blank matrix samples. researchgate.net For example, in the analysis of N-desmethyl sildenafil, the multiple reaction monitoring (MRM) function provides high selectivity with no interfering compounds observed in blank plasma. researchgate.net

Linearity and Calibration Range Determination

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the instrument response against known concentrations of the analyte. The linear range is the concentration interval over which the method is shown to be linear. For the quantification of sildenafil and N-desmethyl sildenafil in human plasma by LC-MS/MS, linear concentration ranges of 1.0–1000.0 ng/mL and 0.5–500.0 ng/mL, respectively, have been established with correlation coefficients (r²) ≥ 0.998. A similar approach would be applied to determine the linear range for this compound.

Table 1: Representative Linearity Data for Sildenafil Analogues

Analyte Matrix Analytical Method Linear Range (ng/mL) Correlation Coefficient (r²)
Sildenafil Human Plasma LC-MS/MS 1.0 - 1000.0 ≥ 0.9998
N-desmethyl sildenafil Human Plasma LC-MS/MS 0.5 - 500.0 ≥ 0.9987
Sildenafil Human Plasma UPLC-MS/MS 3.9 - 1000 ≥ 0.999
N-desmethyl sildenafil Human Plasma UPLC-MS/MS 3.9 - 1000 ≥ 0.999

Data is illustrative and based on validated methods for sildenafil and N-desmethyl sildenafil. nih.gov

Precision and Accuracy Evaluations

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery. Both precision and accuracy are assessed at different concentration levels within the linear range.

For sildenafil and N-desmethyl sildenafil, validated LC-MS/MS methods have demonstrated intra- and inter-day precision with RSD values typically below 15%. nih.gov Accuracy is generally within 85-115% of the nominal concentration. nih.gov

Table 2: Representative Precision and Accuracy Data for Sildenafil Analogues

Analyte Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Sildenafil Low < 5.1 < 3.4 96.7 - 98.3
Medium < 4.0 < 3.0 97.0 - 98.0
High < 3.5 < 2.5 97.3 - 98.1
N-desmethyl sildenafil Low < 3.1 < 4.3 95.0 - 97.2
Medium < 2.5 < 3.5 95.3 - 96.5
High < 2.0 < 3.0 95.8 - 96.3

Data is illustrative and based on validated methods for sildenafil and N-desmethyl sildenafil.

Limits of Detection (LOD) and Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For sildenafil analogues, these values are typically established using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).

While specific LOD/LOQ studies for this compound are not documented in the reviewed literature, studies on the structurally similar N-desmethyl sildenafil provide insight into the sensitivity that can be expected. For instance, a UPLC-MS/MS method determined the lower limit of detection (LLOD) and lower limit of quantification (LLOQ) for N-desmethyl sildenafil to be 1.95 ng/mL and 3.9 ng/mL, respectively. nih.gov Another LC-MS/MS method established the LLOQ at 1.0 ng/mL. nih.gov An HPLC method with electrochemical detection reported an LOQ of 8.675 ng/mL for N-desmethyl sildenafil. ju.edu.jo

Table 1: Limits of Detection and Quantification for N-desmethyl sildenafil (as a proxy)

Analytical MethodMatrixLODLOQSource
UPLC-MS/MSHuman Plasma1.95 ng/mL3.9 ng/mL nih.gov
LC-MS/MSHuman PlasmaNot Reported1.0 ng/mL nih.gov
LC/MS/MSPostmortem Blood1 ng/mL4 ng/mL bts.gov
HPLC-Electrochemical DetectionHuman PlasmaNot Reported8.675 ng/mL ju.edu.jo

Stability Considerations in Analytical Sample Handling

Analyte stability is paramount for accurate and reproducible quantitative analysis. Stability evaluations typically investigate the effects of storage conditions and sample processing procedures, such as freeze-thaw cycles, bench-top stability at room temperature, and long-term storage.

Specific stability data for this compound is not available. However, extensive stability studies have been conducted on sildenafil and N-desmethyl sildenafil in various biological matrices. These analytes have been found to be stable through three freeze-thaw cycles and during bench-top and post-operative stability studies. rsc.orgresearchgate.net One study confirmed the stability of sildenafil and N-desmethyl sildenafil in blood for at least one week at 4°C. bts.gov Another study on an extemporaneous sildenafil oral suspension found it to be physically, chemically, and microbiologically stable for at least 90 days at 30°C and 40°C. nih.gov Such findings suggest that sildenafil-related compounds possess a degree of stability under typical laboratory conditions, though specific validation for this compound is required.

Sample Preparation Techniques for Diverse Research Applications

Effective sample preparation is crucial for removing interfering substances from the sample matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the desired sensitivity.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a common technique used to isolate sildenafil and its analogues from biological fluids like plasma. rsc.orgresearchgate.net The optimization of LLE involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample to maximize the partitioning of the analyte into the organic phase. For basic compounds like sildenafil analogues, the sample is typically alkalinized to suppress ionization and enhance extraction into a nonpolar solvent. A one-step LLE procedure has been described as a simple and practical method for processing plasma samples containing sildenafil with good quantitative recovery. ju.edu.jo

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction offers a more selective and often cleaner alternative to LLE. SPE protocols involve passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent.

While no specific SPE protocols for this compound have been published, methods have been developed for sildenafil and N-desmethyl sildenafil. One such method for analysis in rat serum utilized a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent. The protocol involved conditioning the cartridge, loading the buffered serum sample, and eluting the analytes with acetonitrile. nih.gov Another procedure used Bond Elute Certify® SPE columns for extraction from postmortem specimens. bts.gov These methods demonstrate the utility of SPE for cleaning up complex biological samples prior to analysis. nih.govresearchgate.net

Matrix Effects in Complex Sample Analysis and Mitigation Strategies

When using mass spectrometry, particularly with electrospray ionization (ESI), co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. This can significantly impact the accuracy and precision of the analysis.

Assessing and mitigating matrix effects is a critical part of method validation for sildenafil analogues in complex matrices like plasma or herbal supplements. researchgate.netresearchgate.net Strategies to overcome this issue include:

Efficient Sample Cleanup: Utilizing selective sample preparation techniques like SPE to remove interfering matrix components, particularly phospholipids. researchgate.net

Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve chromatographic separation between the analyte and the matrix components that cause ion suppression. researchgate.net

Use of Stable Isotope-Labeled Internal Standards: Co-eluting, stable isotope-labeled internal standards (e.g., deuterated analogues) are considered the gold standard for compensating for matrix effects, as they experience similar ionization suppression or enhancement as the analyte. Deuterated standards for sildenafil impurities, such as this compound-d5, are commercially available for this purpose. pharmaffiliates.com

Matrix Factor Assessment: This is evaluated during method validation by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. researchgate.net

Mechanistic Pharmacological and Biochemical Research Non Clinical Focus

In Vitro Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). The inhibition of these enzymes, particularly PDE type 5 (PDE5), is a key mechanism for the therapeutic effects of sildenafil (B151) and its analogs.

Evaluation of PDE5 Inhibitory Potency

In laboratory settings, N-Desmethyl-N-benzyl sildenafil has been investigated for its ability to inhibit the activity of the PDE5 enzyme. These studies are crucial for understanding the compound's potential to modulate cGMP-mediated signaling pathways. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound are not widely published in publicly accessible literature, its classification as a sildenafil analog suggests it is designed to target and inhibit PDE5. The core structure it shares with sildenafil provides the basis for this expected activity.

Comparative Selectivity Profiling Against Other Phosphodiesterase Isoforms

The selectivity of a PDE inhibitor is a critical aspect of its pharmacological profile. An ideal inhibitor will potently target a specific PDE isoform (like PDE5) with minimal activity against other isoforms (PDE1-4, 6-11). This selectivity is important to minimize off-target effects. Research on sildenafil analogs generally includes profiling their inhibitory activity across a panel of different PDE isoforms. For this compound, this would involve comparing its IC50 value for PDE5 to its IC50 values for other PDEs. A higher ratio of IC50 (other PDE) / IC50 (PDE5) indicates greater selectivity for PDE5. This comparative analysis helps in predicting the compound's potential for specific and targeted biological effects.

Structure-Activity Relationship (SAR) Investigations for Sildenafil Analogs

The study of sildenafil and its analogs, including this compound, is a key area of structure-activity relationship (SAR) research. SAR studies explore how modifications to the chemical structure of a lead compound, like sildenafil, affect its biological activity. In the case of this compound, the key structural modifications are the removal of the N-methyl group from the piperazine (B1678402) ring and the addition of a benzyl (B1604629) group at the same position.

These modifications can significantly influence the compound's interaction with the active site of the PDE5 enzyme. The benzyl group, being bulkier than the methyl group it replaces, can alter the binding affinity and orientation of the molecule within the enzyme's binding pocket. SAR studies in this context aim to understand how such changes impact inhibitory potency and selectivity. This knowledge is instrumental in the rational design of new and improved PDE5 inhibitors.

Research into Receptor Binding and Cellular Target Interactions

Beyond direct enzyme inhibition, research may also explore the broader interactions of this compound with other cellular targets. While the primary target is expected to be PDE5, in vitro assays can be used to screen for binding to a wide range of receptors, ion channels, and other enzymes. This "off-target" screening is a standard part of preclinical compound profiling. The goal is to identify any unintended molecular interactions that could lead to unexpected biological activities. Information on the specific receptor binding profile of this compound is limited in the public domain, but such studies are a routine component of a comprehensive preclinical evaluation.

Enzymatic Interaction Studies (e.g., Cytochrome P450 Enzymes in Research Models)

The metabolism of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using liver microsomes or recombinant cytochrome P450 (CYP) enzymes are commonly employed to investigate the metabolic fate of new chemical entities. For sildenafil analogs like this compound, these studies would identify which CYP isoforms are responsible for its metabolism.

Biotransformation and Degradation Pathway Research Mechanistic Focus

Identification and Characterization of Biotransformation Products

Currently, there are no detailed studies available that identify and characterize the specific biotransformation products of N-Desmethyl-N-benzyl sildenafil (B151). The scientific focus has remained on the metabolic products of the parent drug, sildenafil.

Photodegradation and Hydrolysis Studies in Controlled Environments

Specific photodegradation and hydrolysis studies for N-Desmethyl-N-benzyl sildenafil in controlled environments are not described in the available scientific literature. While research has been conducted on the degradation of sildenafil under various conditions, including exposure to acidic and basic conditions, oxidation, heat, and UV light, similar dedicated studies for this compound have not been published.

Research on Degradation Products in Analytical Samples

This compound is itself identified as an impurity in sildenafil preparations. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the detection and quantification of such impurities in pharmaceutical samples. ontosight.ai However, further research detailing the specific degradation products of this compound within these analytical samples is not currently available. For analytical and research purposes, deuterated stable isotopes of this compound, such as this compound-d5, are available as reference standards. aoac.orgclearsynth.comclearsynth.com

Forensic and Regulatory Science Research Perspectives

Analytical Strategies for Detection as an Adulterant in Unregulated Products

The clandestine inclusion of sildenafil (B151) analogues in unregulated products necessitates robust and sophisticated analytical strategies for their detection and identification. researchgate.net Due to the structural similarity to the parent compound, sildenafil, methods are often developed to screen for a wide range of potential analogues simultaneously.

A variety of analytical techniques are employed, often in combination, to provide comprehensive screening and confirmation. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is frequently used for initial screening, as it can separate compounds within a sample and provide preliminary identification based on retention time and UV absorption spectra. researchgate.netwiserpub.com However, for unambiguous identification, particularly of novel or unexpected analogues, more advanced techniques are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical strategies for detecting these adulterants. fda.gov.twrsc.org This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex matrices like herbal supplements. rsc.org By monitoring specific precursor-to-product ion transitions, LC-MS/MS can definitively identify known analogues like N-desmethyl sildenafil and can also be used in non-targeted screening to flag the presence of unknown variants. rsc.orgshimadzu-webapp.euresearchgate.net For the structural elucidation of entirely new analogues, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable. fda.gov.twnih.govjfda-online.comtandfonline.com These methods provide detailed information about the molecular structure of a compound, enabling forensic chemists to identify modifications to the sildenafil backbone. researchgate.net

Analytical TechniqueApplication in Detecting Sildenafil AnaloguesKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation and initial screening of adulterants in complex mixtures. researchgate.netwiserpub.comnih.govRobust, reliable, and widely available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Sensitive and specific detection and quantification of known and suspected analogues like N-desmethyl sildenafil. fda.gov.twrsc.orgshimadzu-webapp.euHigh sensitivity and specificity; suitable for complex matrices. rsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of novel, unapproved analogues. fda.gov.twnih.govjfda-online.comProvides detailed structural information for identifying unknown compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement to determine the elemental composition of unknown analogues. tandfonline.comHigh accuracy in mass determination, crucial for identifying novel structures.
Infrared (IR) SpectroscopyConfirmation of functional groups and comparison with reference spectra for identification. fda.gov.twjfda-online.comjst.go.jpProvides a characteristic "fingerprint" of the molecule.

Research into Prevalence and Patterns of Adulteration

Research indicates that the adulteration of dietary supplements with undeclared phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil and its analogues, is a widespread and persistent issue. Multiple cross-sectional studies have revealed high rates of contamination in products marketed for sexual enhancement.

A 2023 survey of products sold in the Sacramento, California area found that 67% of 102 samples were adulterated with at least one PDE5 inhibitor. dovepress.com Sildenafil was the most frequently detected compound, present in 74% of the adulterated samples, followed by tadalafil (B1681874) (59%). dovepress.com Worryingly, 60% of the positive samples contained two or more different adulterants. dovepress.com Another study analyzing 50 herbal dietary supplements found that 74% contained sildenafil, with concentrations varying widely. nih.gov

The pattern of adulteration is dynamic, with manufacturers often switching to new, unapproved analogues to evade detection by routine screening methods. researchgate.net Research has identified dozens of illicit sildenafil analogues in commerce, with common modifications including changes to the piperazine (B1678402) ring, such as in homosildenafil or hydroxyhomosildenafil. nih.govshimadzu-webapp.eu The continuous emergence of these novel compounds highlights the adaptability of illicit manufacturers and the ongoing need for vigilance and evolving analytical methods. wiserpub.com

Study / SurveyPercentage of Adulterated ProductsMost Common Adulterants Found
Sacramento Area Survey (2023) dovepress.com67% of 102 sexual enhancement products.Sildenafil (74% of positive samples), Tadalafil (59% of positive samples).
Herbal Dietary Supplement Analysis nih.gov74% of 50 products.Sildenafil.
Hong Kong Survey medsafe.govt.nz54% of 26 herbal aphrodisiac products.Analogues of sildenafil or vardenafil.

Scientific Contributions to Regulatory Monitoring and Enforcement Strategies

Scientific research is fundamental to the efforts of regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to monitor the market and enforce laws against unapproved drugs. pharmaphorum.comnih.gov The development of rapid, sensitive, and validated analytical methods by forensic scientists provides the tools necessary for regulatory bodies to screen products, identify adulterants, and take enforcement action. researchgate.netnih.gov

These scientific contributions allow for:

Market Surveillance: Regulatory agencies can conduct large-scale testing of products available to consumers, including those sold online and in retail stores, to identify those containing undeclared ingredients. dovepress.com

Issuing Public Warnings and Recalls: When a product is found to be adulterated, scientific evidence forms the basis for public health warnings and product recalls, protecting consumers from potential harm. medsafe.govt.nzdovepress.com

Legal Action: Robust analytical data provides the necessary evidence for legal and regulatory actions against manufacturers and distributors of illegal products. medsafe.govt.nznih.gov

The FDA's Unapproved Drugs Initiative (UDI) is an example of a risk-based enforcement program that relies on the scientific identification of unapproved drug ingredients in marketed products. nih.gov The continuous scientific characterization of new analogues is crucial for these programs to remain effective, as it allows for the expansion of screening libraries and the adaptation of enforcement strategies to counter new threats from the illicit drug market. tandfonline.comresearchgate.net

Chemical Forensic Methodologies for Illicit Analog Identification

The identification of illicit analogues of sildenafil is a core task in chemical forensics. The process goes beyond simple detection and involves the complete structural elucidation of unknown compounds found in seized materials or consumer products. nih.gov This is critical because illicit manufacturers often make minor chemical modifications to approved drugs to create new, unapproved substances that may not be detected by targeted analyses. wiserpub.comnih.gov

The forensic identification process typically involves a multi-step approach:

Screening and Isolation: A sample is first screened using a broad technique like LC-MS. If a suspected unknown analogue is detected, it is then isolated and purified from the product matrix, often using preparative HPLC. fda.gov.twnih.gov

Structural Elucidation: The pure, isolated compound is then subjected to a battery of advanced analytical techniques. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which allows forensic chemists to determine its exact elemental formula. tandfonline.com

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides clues about the molecule's structure and can be compared to the patterns of known compounds like sildenafil. shimadzu-webapp.eunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool for determining the precise three-dimensional structure of a molecule. It reveals how the atoms are connected and arranged, allowing for the unambiguous identification of the analogue's structure, including the specific site of modification from the parent sildenafil molecule. fda.gov.twnih.govjfda-online.com

Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional information about the functional groups present and the chromophore system, respectively, which helps to confirm the proposed structure. fda.gov.twnih.gov

Through these sophisticated methodologies, forensic laboratories can identify novel compounds like N-Desmethyl-N-benzyl sildenafil and provide the definitive scientific evidence needed for regulatory and law enforcement actions. shimadzu-webapp.eu

Future Research Directions and Methodological Advancements

Integration of High-Throughput Screening Technologies for Novel Analogs

The discovery of novel analogs of N-Desmethyl-N-benzyl sildenafil (B151) with potentially enhanced potency or selectivity can be significantly accelerated by the integration of high-throughput screening (HTS) technologies. HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hits" that interact with a specific biological target. In the context of sildenafil analogs, the primary target is often the phosphodiesterase type 5 (PDE5) enzyme. qiagen.comtuwien.ac.at

The process would involve developing a robust assay, such as a fluorescence-based or enzyme-linked immunosorbent assay (ELISA), that can measure the inhibition of PDE5 in a miniaturized format suitable for automation. nih.gov Large chemical libraries, including natural product extracts and synthetically diversified compounds, could then be screened to identify novel molecular scaffolds that bind to and inhibit the enzyme. nih.gov Hits from the primary screen would undergo secondary assays to confirm their activity and eliminate false positives. This approach moves beyond rational drug design by empirically testing a wide chemical space, increasing the probability of discovering structurally unique and potentially more effective analogs of N-Desmethyl-N-benzyl sildenafil.

Development of Portable and On-Site Detection Technologies for Rapid Analysis

The proliferation of unauthorized sildenafil analogs in various products necessitates the development of rapid, portable, and on-site detection technologies. bohrium.com Traditional laboratory methods like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS), while accurate, are often time-consuming, expensive, and require trained personnel. mdpi.commdpi.com Future research is focused on creating field-deployable devices for the quick screening and identification of compounds like this compound.

Several technologies are emerging as promising candidates for this purpose. Raman spectroscopy and near-infrared (NIR) spectroscopy have shown success in distinguishing genuine sildenafil from counterfeit versions and can be implemented in handheld devices. researchgate.netopenrepository.comcore.ac.uk These spectroscopic methods provide a chemical "fingerprint" of a sample, which can be compared against a library of known compounds. openrepository.com Another promising avenue is the development of immunochromatographic assays, similar to home pregnancy tests, which use specific antibodies to detect the presence of sildenafil and its analogs in a sample within minutes. bohrium.com These low-cost, user-friendly tests could be invaluable for regulatory agencies and customs officials. bmj.com

Table 1: Comparison of Detection Technologies for Sildenafil and its Analogs

TechnologyPrincipleAdvantagesDisadvantagesApplication for this compound
Raman Spectroscopy Measures vibrational modes of molecules. researchgate.netNon-destructive, fast, high specificity. researchgate.netCan be affected by fluorescence, requires library development. bmj.comRapid, on-site identification in suspect products.
Near-Infrared (NIR) Spectroscopy Measures absorption of light in the near-infrared region. openrepository.comFast, non-destructive, can analyze through packaging. openrepository.comLower sensitivity for low-concentration APIs, complex data analysis. bmj.comScreening for presence and homogeneity in batches.
Immunochromatographic Assay Antibody-antigen reaction on a test strip. bohrium.comRapid (minutes), low-cost, portable, user-friendly. bohrium.commdpi.comPrimarily qualitative or semi-quantitative, requires specific antibody development.Quick qualitative screening at borders or in non-lab settings.
HPLC-MS/MS Chromatographic separation followed by mass analysis. researchgate.netHigh sensitivity and specificity, quantitative. researchgate.netrsc.orgLab-based, slow, expensive, requires expert operators. mdpi.comConfirmatory analysis and precise quantification in a lab.

Computational Chemistry and Molecular Modeling in Analog Design and Activity Prediction

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel analogs of this compound. mdpi.com These in-silico methods allow researchers to predict how structural modifications to the molecule will affect its interaction with the target enzyme, PDE5, before undertaking costly and time-consuming chemical synthesis. rasayanjournal.co.in

Molecular docking simulations are used to predict the preferred binding orientation of a potential analog within the active site of PDE5. rasayanjournal.co.innih.gov These simulations calculate a "docking score," which estimates the binding affinity; a lower score generally indicates a more favorable interaction. rasayanjournal.co.in For instance, studies have shown that the interaction with the Gln817 amino acid residue in PDE5 is crucial for the activity of sildenafil derivatives. rasayanjournal.co.in

Following docking, molecular dynamics (MD) simulations can be employed to observe the stability of the compound within the binding site over time. nih.gov This provides a more dynamic picture of the interaction, revealing how the analog and the protein adapt to each other. By using these computational tools, researchers can prioritize the synthesis of analogs that are predicted to have superior binding affinity and stability, thereby streamlining the drug discovery process. rsc.org

Application of Advanced Multi-Omics Approaches in Pharmacological Characterization

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on advanced multi-omics approaches. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of the molecular changes induced by a compound, moving beyond its primary pharmacological target. medrxiv.orgmedrxiv.org

For example, treating specific cell lines or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can uncover previously unknown mechanisms of action and biological pathways affected by the compound. medrxiv.org Studies on sildenafil have used multi-omics to reveal its impact on neurodevelopmental pathways and its potential to restore cellular functions in mitochondrial diseases. medrxiv.orgmedrxiv.org This approach can also identify potential biomarkers to monitor the compound's effects. Integrating these large datasets can create a detailed "multi-omics map" of the compound's signature, offering profound insights into its broader pharmacological profile. medrxiv.orgnih.gov

Q & A

Q. How can researchers distinguish N-desmethyl-N-benzyl sildenafil from structurally similar PDE5 inhibitors in analytical workflows?

Methodological Answer: Use high-resolution LC-MS/MS with optimized fragmentation patterns to differentiate metabolites based on mass-to-charge ratios and retention times. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy with computational modeling to resolve substituent positions (e.g., benzyl vs. methyl groups) . Additionally, employ similarity metrics like Tanimoto coefficients to compare molecular descriptors against known analogs (e.g., sildenafil N-oxide or desmethyl tadalafil) .

Q. What validated analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Validate a reversed-phase HPLC-UV method with system suitability criteria (e.g., peak tailing ≤1.5, resolution ≥2.5 between analogs) as per USP guidelines . For enhanced sensitivity in plasma, use a triple-quadrupole LC-MS/MS system with electrospray ionization (ESI) in positive ion mode, optimizing collision energies for transitions like m/z 475 → 283 (this compound) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do structural modifications (e.g., N-desmethylation and N-benzylation) affect PDE5 inhibition potency compared to parent sildenafil?

Methodological Answer: Conduct in vitro enzyme inhibition assays using recombinant PDE5 isoforms. Compare IC₅₀ values via nonlinear regression analysis. Pair this with molecular docking simulations to assess binding affinity changes due to altered steric and electronic interactions at the catalytic site .

Advanced Research Questions

Q. What experimental design considerations are critical for studying pharmacokinetic interactions between this compound and cytochrome P450 inhibitors?

Methodological Answer: Implement a crossover trial design with staggered dosing phases to account for carryover effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions (DDIs) and guide sampling timepoints. Validate results via sparse sampling coupled with population pharmacokinetic (PopPK) analysis .

Q. How can researchers resolve contradictions in efficacy data for sildenafil analogs in preclinical models of pulmonary hypertension?

Methodological Answer: Apply stratified analysis to identify responder/non-responder subgroups (e.g., baseline pulmonary arterial pressure >25 mmHg). Use multivariate regression to control for confounders like aerobic fitness or sex differences, as seen in hypoxia studies . Validate findings in a genetically diverse animal model (e.g., STZ-induced diabetic rats) with histopathological endpoints .

Q. What methodological gaps exist in detecting this compound as an adulterant in herbal products?

Methodological Answer: Current atmospheric pressure solid analysis probes (ASAP) lack sensitivity for trace metabolites. Develop a microfluidic preconcentration module paired with high-resolution mass spectrometry (HRMS) to enhance detection limits. Validate using spiked herbal matrices and cross-reference with regulatory databases .

Q. How can machine learning improve the prediction of off-target effects for this compound?

Methodological Answer: Train a neural network on PubChem bioactivity data (e.g., kinase inhibition profiles) and molecular fingerprints (e.g., MACCS keys). Validate predictions via in vitro selectivity panels (e.g., CEREP’s SafetyScreen44) and compare against known PDE5 inhibitors .

Q. What statistical approaches mitigate bias in crossover trials assessing this compound’s therapeutic effects?

Methodological Answer: Address missing data via multiple imputation with chained equations (MICE) rather than complete-case analysis. Test for period and sequence effects using mixed-effects models. For small sample sizes, apply Bayesian hierarchical models with informative priors from analogous compounds (e.g., tadalafil meta-analyses) .

Q. How do researchers validate the specificity of antibodies used in immunohistochemical studies of sildenafil analogs?

Methodological Answer: Perform competitive ELISA with structurally related compounds (e.g., dimethylsildenafil) to assess cross-reactivity. Confirm tissue-specific binding via knockout animal models or siRNA-mediated PDE5 knockdown .

Q. What computational frameworks optimize synthetic routes for this compound derivatives?

Methodological Answer: Use retrosynthetic planning software (e.g., Chematica) to prioritize routes with minimal protecting groups. Validate via green chemistry metrics (e.g., E-factor) and reaction calorimetry to ensure scalability. Characterize intermediates via inline FTIR and X-ray crystallography .

Data Contradiction and Validation

Q. How should researchers address discrepancies in metabolite quantification between HPLC-UV and LC-MS/MS platforms?

Methodological Answer: Perform a Bland-Altman analysis to assess inter-method bias. Calibrate instruments using shared reference standards. For unresolved discrepancies, validate via orthogonal techniques (e.g., immunoaffinity extraction followed by LC-MS/MS) .

Q. What strategies reconcile conflicting histopathological findings in sildenafil analog toxicity studies?

Methodological Answer: Standardize organ sampling protocols (e.g., heart apex vs. base) and staining methods (e.g., Masson’s trichrome for fibrosis). Use digital pathology platforms for blinded, semi-quantitative scoring. Conduct meta-analyses of raw data from public repositories (e.g., NCBI’s GEO) .

Ethical and Regulatory Considerations

Q. How do pharmacopeial standards influence method validation for this compound?

Methodological Answer: Align validation parameters (specificity, LOQ, linearity) with USP General Chapters <1225> and ICH Q2(R1). For impurity profiling, include relative response factors for degradants (e.g., N-oxide derivatives) . Document uncertainty profiles via Monte Carlo simulations .

Q. What ethical frameworks govern translational studies of sildenafil analogs in neurodegenerative disease models?

Methodological Answer: Adopt ARRIVE 2.0 guidelines for preclinical studies. For human data repurposing (e.g., insurance claims), ensure HIPAA-compliant de-identification and propensity score matching to reduce indication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.